3,5-dimethyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine
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Overview
Description
3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine is a complex organic compound with a molecular formula of C18H31N3 It is known for its unique structure, which includes a bipiperidine core with a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinylmethyl)-4,1’-bipiperidine: Lacks the dimethyl substituents, which may affect its reactivity and binding properties.
3’,5’-Dimethyl-1-(2-pyridinylmethyl)-4,1’-bipiperidine: Similar structure but with a different position of the pyridinylmethyl group, potentially altering its chemical and biological properties.
Uniqueness
3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H29N3 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3 |
InChI Key |
WSHXXAJVMARHCF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
Origin of Product |
United States |
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